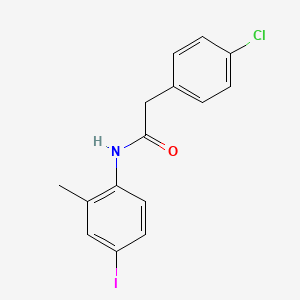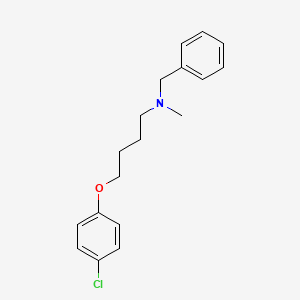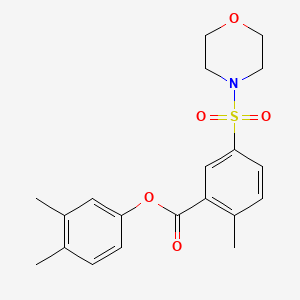
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide, also known as CI994, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of compounds called histone deacetylase inhibitors (HDAC inhibitors), which have been shown to have anti-cancer properties.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide inhibits the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression. HDAC inhibitors like this compound increase histone acetylation, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to enhance the efficacy of radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations. It is not very selective for specific HDAC enzymes, which can lead to off-target effects. It also has poor solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide. One direction is to develop more selective HDAC inhibitors that target specific HDAC enzymes. Another direction is to study the combination of this compound with other anti-cancer drugs to enhance their efficacy. Additionally, the use of this compound in combination with immunotherapy may be a promising approach for cancer treatment. Finally, the study of the anti-inflammatory and neuroprotective effects of this compound may lead to the development of new therapies for inflammatory and neurodegenerative diseases.
Métodos De Síntesis
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide can be synthesized through a series of chemical reactions starting from 4-chlorobenzonitrile and 4-iodo-2-methylaniline. The final step involves the acetylation of the amine group using acetic anhydride to yield the desired product. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide has been extensively studied for its anti-cancer properties. HDAC inhibitors like this compound have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound has been tested in preclinical studies for various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. It has also been tested in combination with other anti-cancer drugs to enhance their efficacy.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(4-iodo-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO/c1-10-8-13(17)6-7-14(10)18-15(19)9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHIIDDJLOZFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B5026910.png)
![2-(4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5026916.png)
![2-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B5026922.png)

![ethyl (5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5026959.png)
![(5-{3-ethoxy-4-[(3-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5026961.png)
![2-(3-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5026964.png)
![methyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5026970.png)


![4-(2-chloro-5-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5026996.png)
![2-chloro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5026998.png)
![(3S*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5027014.png)
![N-(2,5-dichlorophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5027015.png)